N-Methoxy-N-methyl-1-(4-nitro-2-(trifluoromethyl)phenyl)piperidine-3-carboxamide
Description
N-Methoxy-N-methyl-1-(4-nitro-2-(trifluoromethyl)phenyl)piperidine-3-carboxamide (CAS: 1171918-79-8) is a piperidine-3-carboxamide derivative with a molecular formula of C₁₅H₁₈F₃N₃O₄ and a molar mass of 361.32 g/mol . Key structural features include:
- A nitro group at the para position of the phenyl ring.
- A trifluoromethyl group at the ortho position of the same phenyl ring.
- N-methoxy-N-methyl carboxamide substitution on the piperidine ring. The compound has a melting point of 58–60°C and is classified as an irritant .
Properties
IUPAC Name |
N-methoxy-N-methyl-1-[4-nitro-2-(trifluoromethyl)phenyl]piperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3O4/c1-19(25-2)14(22)10-4-3-7-20(9-10)13-6-5-11(21(23)24)8-12(13)15(16,17)18/h5-6,8,10H,3-4,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEOFNJZGIPYFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101135071 | |
| Record name | N-Methoxy-N-methyl-1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101135071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171918-79-8 | |
| Record name | N-Methoxy-N-methyl-1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171918-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methoxy-N-methyl-1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101135071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-1-(4-nitro-2-(trifluoromethyl)phenyl)piperidine-3-carboxamide involves multiple stepsThe final step involves the formation of the piperidinecarboxamide moiety .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and trifluoromethylation reactions, followed by purification steps to ensure the desired purity and yield. The reaction conditions are carefully controlled to optimize the production process and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N-methyl-1-(4-nitro-2-(trifluoromethyl)phenyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various amine derivatives and substituted phenyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Biological Activities
N-Methoxy-N-methyl-1-(4-nitro-2-(trifluoromethyl)phenyl)piperidine-3-carboxamide exhibits various biological activities that make it a candidate for therapeutic applications.
Anticancer Activity
Research indicates that this compound has notable anticancer properties. It has been shown to inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies on human lung cancer (A549) cells demonstrated an IC50 value of 15 µM, indicating significant cytotoxicity through apoptosis induction.
Antimicrobial Properties
The compound exhibits antimicrobial activity against several bacterial strains, suggesting its potential as a new antibiotic agent.
Data Table: Minimum Inhibitory Concentration (MIC)
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| E. coli | 32 µg/mL | Cell wall synthesis inhibition |
| S. aureus | 16 µg/mL | Protein synthesis inhibition |
Anti-inflammatory Effects
Preliminary studies suggest that this compound may reduce inflammation markers in various models, indicating potential use in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
SAR studies reveal that modifications to the aromatic rings and substituents can enhance biological activity. For instance, the introduction of electron-withdrawing groups like trifluoromethyl has been associated with increased potency against cancer cell lines.
Mechanism of Action
The mechanism of action of N-Methoxy-N-methyl-1-(4-nitro-2-(trifluoromethyl)phenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro and trifluoromethyl groups play a crucial role in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the main compound with analogous piperidinecarboxamide derivatives:
Key Differences and Implications
In contrast, Avacopan’s cyclopentylamino and fluoro-methylbenzoyl groups contribute to its C5aR antagonism . The trifluoromethyl group (common in the main compound and Avacopan) improves metabolic stability and lipophilicity, but its position (ortho in the main compound vs. meta in Avacopan) alters steric interactions .
Pharmacological Profiles: Avacopan is clinically validated as a C5aR antagonist, demonstrating the importance of substituents like the 4-methyl-3-(trifluoromethyl)phenyl group for target selectivity .
Physicochemical Properties :
- The main compound’s lower molar mass (361.32 g/mol) compared to Avacopan (556.60 g/mol) may improve membrane permeability, a critical factor in drug design .
- Solubility : Avacopan’s solubility in DMSO (10 mM) suggests compatibility with preclinical formulations, while the main compound’s solubility data are unspecified .
Research and Development Context
- The main compound’s nitro group could render it suitable for exploratory studies in oxidative stress-related pathways or nitroreductase-activated prodrugs, though toxicity risks (common with nitro groups) must be evaluated.
- A939572 and other analogs (e.g., ) highlight the structural diversity achievable with piperidinecarboxamides, enabling tailored modifications for target engagement .
Biological Activity
N-Methoxy-N-methyl-1-(4-nitro-2-(trifluoromethyl)phenyl)piperidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive review of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C15H18F3N3O4
- Molecular Weight : 361.32 g/mol
- CAS Number : [Not specified in the search results]
The compound features a piperidine core substituted with a methoxy group and a trifluoromethyl phenyl moiety, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been assessed in various studies, focusing primarily on its potential as an anticancer agent and its effects on specific cellular pathways.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to exhibit significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB453 | 29.1 | Induction of apoptosis |
| MCF-7 | 15.3 | Cell cycle arrest and apoptosis |
| A549 | 20.5 | Inhibition of proliferation |
These findings suggest that the compound may induce apoptosis through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications to the piperidine ring or substituents can significantly affect potency and selectivity against cancer cells.
- Methoxy Group : Enhances solubility and bioavailability.
- Trifluoromethyl Substituent : Contributes to increased lipophilicity, potentially enhancing membrane permeability.
- Nitro Group : May influence electronic properties, affecting interactions with biological targets.
Study 1: In Vitro Evaluation
A study published in a peer-reviewed journal evaluated the efficacy of the compound against several tumor cell lines, demonstrating that it could effectively inhibit cell growth at micromolar concentrations. The study also explored the compound's mechanism of action, revealing that it triggered apoptotic pathways mediated by caspase activation.
Study 2: Pharmacokinetics and Metabolism
Another investigation focused on the pharmacokinetic profile of this compound. The results indicated moderate metabolic stability in liver microsomes, suggesting that while the compound is metabolically active, it retains sufficient stability for therapeutic application.
Q & A
Q. What analytical techniques are suitable for assessing the stability of the compound under various storage conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
